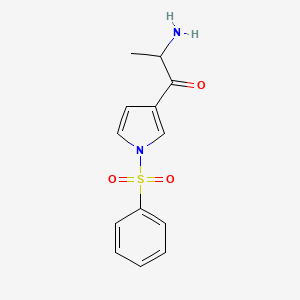![molecular formula C8H11NO4S B14321381 1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione CAS No. 106520-77-8](/img/structure/B14321381.png)
1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine-2,5-dione core and a 3-(methylsulfanyl)propanoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate amino acid derivatives under dehydrating conditions.
Introduction of the 3-(Methylsulfanyl)propanoyl Group: This step involves the acylation of the pyrrolidine-2,5-dione core with 3-(methylsulfanyl)propanoic acid or its derivatives, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N-Diisopropylethylamine (DIPEA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Utilizing large-scale reactors to ensure consistent quality and yield.
Optimization of Reaction Conditions: Including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography to achieve high purity.
化学反応の分析
Types of Reactions
1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Alcohol derivatives of the pyrrolidine-2,5-dione core
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Material Science: It is explored for its potential in creating novel materials with specific electronic or mechanical properties.
作用機序
The mechanism by which 1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione exerts its effects involves:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, often through covalent bonding or non-covalent interactions.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2-carboxylate: Similar structure but with a carboxylate group instead of a dione.
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): A compound with a similar pyrrolidine core but different functional groups.
Uniqueness
1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione is unique due to its specific combination of a pyrrolidine-2,5-dione core and a 3-(methylsulfanyl)propanoyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
特性
CAS番号 |
106520-77-8 |
|---|---|
分子式 |
C8H11NO4S |
分子量 |
217.24 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-methylsulfanylpropanoate |
InChI |
InChI=1S/C8H11NO4S/c1-14-5-4-8(12)13-9-6(10)2-3-7(9)11/h2-5H2,1H3 |
InChIキー |
JBXCJXIGIRTHQP-UHFFFAOYSA-N |
正規SMILES |
CSCCC(=O)ON1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


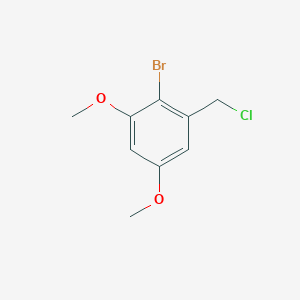
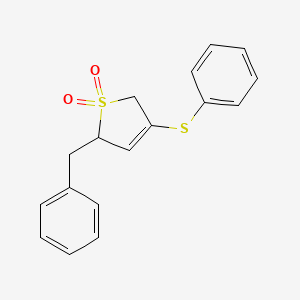
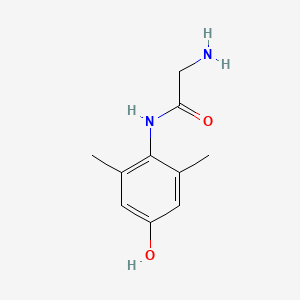
![2-Propenamide, 3-[3,4-bis[(2-methoxyethoxy)methoxy]phenyl]-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-, (E)-](/img/structure/B14321306.png)
![Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14321317.png)
![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14321320.png)

![4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid](/img/structure/B14321331.png)

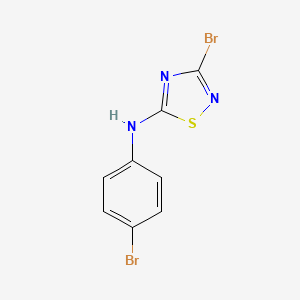
![1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14321351.png)
![4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one](/img/structure/B14321353.png)
![N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide](/img/structure/B14321356.png)
